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2,3-Dihydroxy-1-naphthaldehyde

Cat. No.: B8627272
M. Wt: 188.18 g/mol
InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N
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Description

Overview of Naphthaldehyde Compounds in Scientific Inquiry

Naphthaldehydes, such as 1-naphthaldehyde (B104281) and 2-naphthaldehyde, serve as pivotal precursors in organic synthesis. The reactivity of the aldehyde group allows for a wide range of chemical transformations, including condensation reactions to form Schiff bases, oxidation to carboxylic acids, and reduction to alcohols. These compounds and their derivatives are integral to the development of dyes, polymers, and pharmaceuticals. wikipedia.orgnih.gov The naphthalene (B1677914) core, with its extended π-electron system, imparts desirable photophysical properties, leading to applications in materials science, particularly in the realm of fluorescent probes and electronic materials. nih.govrasayanjournal.co.in

Significance of 2,3-Dihydroxy-1-naphthaldehyde in Contemporary Chemical Research

Among the various naphthaldehyde derivatives, this compound holds particular importance due to the presence of two hydroxyl groups in addition to the aldehyde functionality. These hydroxyl groups, positioned ortho and meta to the aldehyde, can act as potent chelating sites for metal ions. This structural feature makes this compound a highly promising ligand for the synthesis of coordination complexes and a versatile platform for the design of selective chemosensors. The ability to form stable complexes with various metal ions is a key area of investigation, with potential applications in catalysis, materials science, and analytical chemistry. Its close analogue, 2-hydroxy-1-naphthaldehyde (B42665), is widely used in the development of fluorescent probes for detecting a range of analytes, including metal ions and biologically relevant species. rsc.orgresearchgate.net The introduction of an additional hydroxyl group in the 3-position is anticipated to modulate the electronic properties and enhance the binding affinity and selectivity for specific metal ions.

Historical Context and Evolution of Naphthaldehyde Chemistry Research

The chemistry of naphthalene and its derivatives dates back to the early 19th century with the isolation of naphthalene from coal tar. wikipedia.org The elucidation of its bicyclic aromatic structure by Emil Erlenmeyer in 1866 laid the groundwork for understanding its chemical reactivity. wikipedia.org The development of synthetic methods to introduce functional groups onto the naphthalene ring, such as the formyl group, was a significant advancement. Early methods for the synthesis of hydroxy-naphthaldehydes included the Reimer-Tiemann reaction, which involves the reaction of a naphthol with chloroform (B151607) in the presence of a strong base. orgsyn.org Over the years, more sophisticated and efficient synthetic routes have been developed. The focus of research has also evolved from fundamental synthesis and characterization to the exploration of the functional applications of naphthaldehyde derivatives. In recent decades, there has been a surge of interest in their use as building blocks for supramolecular assemblies, fluorescent sensors, and advanced materials, driven by their unique photophysical and coordination properties. researchgate.netresearchgate.netrsc.org

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in various research domains.

PropertyValue
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
IUPAC Name 2,3-dihydroxynaphthalene-1-carbaldehyde
Physical Appearance Not explicitly documented in search results, but likely a solid at room temperature.
Solubility Not explicitly documented in search results.

Data sourced from PubChem. nih.gov

Synthesis of this compound

A general approach for the synthesis of hydroxy-naphthaldehydes is the Duff reaction or a modified version thereof, which involves the formylation of a phenol (B47542) or naphthol using hexamethylenetetramine. google.com Another classical method is the Reimer-Tiemann reaction, where a naphthol is treated with chloroform and a strong base. orgsyn.org For the synthesis of this compound, one might start with 2,3-dihydroxynaphthalene (B165439) and introduce a single formyl group at the 1-position using a regioselective formylation method.

Research Applications of this compound

The unique structural features of this compound make it a compound of interest in several areas of chemical research, primarily due to its potential as a ligand and a building block for functional molecules.

Fluorescent Chemosensors

Derivatives of naphthaldehyde are well-established as fluorophores in the design of chemosensors. nih.govrsc.orgnih.gov The extended aromatic system of the naphthalene ring provides a platform for fluorescence, and the introduction of specific binding sites allows for the selective detection of analytes. The two hydroxyl groups and the aldehyde group on this compound can act as a tridentate binding site for metal ions. Upon coordination with a metal ion, changes in the electronic structure of the molecule can lead to a detectable change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. This principle is widely used in the design of fluorescent sensors for various metal ions. While specific studies on this compound as a chemosensor were not found, its structural similarity to the extensively studied 2-hydroxy-1-naphthaldehyde suggests its high potential in this area. researchgate.net

Coordination Chemistry and Schiff Base Formation

The aldehyde group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases. researchgate.netnih.govrsc.org These Schiff bases are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes. The resulting metal complexes have diverse applications, including in catalysis, materials science, and as models for biological systems. researchgate.net The presence of the two hydroxyl groups in the 2- and 3-positions of the naphthalene ring in Schiff bases derived from this compound would provide additional coordination sites, potentially leading to the formation of multinuclear or structurally complex coordination compounds with interesting magnetic or catalytic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B8627272 2,3-Dihydroxy-1-naphthaldehyde

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2,3-dihydroxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H8O3/c12-6-9-8-4-2-1-3-7(8)5-10(13)11(9)14/h1-6,13-14H

InChI Key

HONJWUZXQQEEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Naphthaldehyde Derivatives

Conventional Synthetic Routes to 2,3-Dihydroxy-1-naphthaldehyde and Related Analogues

The synthesis of this compound and its related compounds has traditionally relied on established organic reactions, primarily utilizing naphthol precursors and various formylation techniques.

The foundational approach to synthesizing naphthaldehyde derivatives often begins with a naphthol, a naphthalene (B1677914) molecule with a hydroxyl group. For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be prepared from β-naphthol. orgsyn.org The presence of the hydroxyl group activates the naphthalene ring, directing subsequent electrophilic substitution.

Several named reactions are pivotal in the formylation of naphthols:

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, and it is also effective for hydroxy-aromatic compounds like naphthols. wikipedia.orglscollege.ac.in The process typically uses chloroform (B151607) in a basic solution. byjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which is highly electrophilic and attracted to the electron-rich phenoxide or naphthoxide ion. wikipedia.orgbyjus.com This interaction favors ortho-formylation. wikipedia.org While effective, the Reimer-Tiemann reaction can sometimes lead to low yields. orgsyn.orguni.edu

Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent to produce o-hydroxyaldehydes from phenols. uni.eduwikipedia.org The reaction requires strongly electron-donating groups on the aromatic ring, making it suitable for naphthols. wikipedia.org Formylation preferentially occurs at the ortho position to the hydroxyl group. wikipedia.org The Duff reaction has been noted to provide better yields than the Reimer-Tiemann reaction in some cases. uni.edu

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to formylate electron-rich aromatic compounds. wikipedia.orgijpcbs.comchemistrysteps.com The reactive species, a chloroiminium ion known as the Vilsmeier reagent, acts as the electrophile. wikipedia.orgchemistrysteps.com This method is efficient and mild for formylating reactive aromatic substrates. ijpcbs.com

The table below summarizes key aspects of these traditional synthetic methods.

Reaction NameReagentsKey Features
Reimer-TiemannChloroform, Strong Base (e.g., NaOH)Ortho-formylation of phenols and naphthols; involves a dichlorocarbene intermediate. wikipedia.orgbyjus.com
Duff ReactionHexamine, Glycerol, Boric AcidOrtho-formylation of phenols; often provides better yields than Reimer-Tiemann. uni.eduwikipedia.org
Vilsmeier-HaackSubstituted Formamide (e.g., DMF), POCl₃Formylation of electron-rich arenes; proceeds via a Vilsmeier reagent. wikipedia.orgijpcbs.com

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of naphthaldehydes, multi-component condensation reactions offer an efficient pathway to complex molecules. For example, a one-pot, three-component condensation of aldehydes, 2-naphthol, and 1,3-dicarbonyl compounds can be used to synthesize various derivatives. researchgate.net These reactions are often catalyzed by acids. researchgate.net

Another example involves the condensation of 2-hydroxy-1-naphthaldehyde with various amines to produce Schiff bases. ias.ac.inresearchpublish.com For instance, the reaction of 2-hydroxy-1-naphthaldehyde with 4-bromo aniline (B41778) yields a Schiff base ligand. orientjchem.org Similarly, condensation with o-phenylenediamine (B120857) produces a tetradentate Schiff base ligand. researchpublish.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol (B145695). researchpublish.comsphinxsai.com

Green Chemistry Approaches in Naphthaldehyde Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with organic solvents. One such approach is the use of grinding methods for synthesis. For example, the synthesis of azo dyes based on β-naphthol has been achieved using a nano-γ-Al₂O₃/Ti(IV) catalyst under solvent-free grinding conditions. kashanu.ac.ir Similarly, the synthesis of 1,3-diaryl-2-propene-1-ones (chalcones) can be performed under solvent-free conditions using NaOH-Al₂O₃ as a support. sphinxsai.com Liquid-assisted grinding (LAG) is another mechanochemical method where a small amount of solvent accelerates the reaction and can aid in co-crystal formation. researchgate.net

The use of biodegradable and biocompatible catalysts is another important aspect of green chemistry. While specific examples for the direct synthesis of this compound using such catalysts are not extensively detailed in the provided results, the broader field of organic synthesis is increasingly exploring enzymes and other biocatalysts. For instance, the enzymatic synthesis of fatty acids utilizes aldol (B89426) condensation reactions. The development of catalysts like CeSbW, a Ce-containing antimonotungstate, which can operate under visible light and in environmentally benign solvents like water, points towards future directions in greener synthesis. rsc.org

The following table highlights some green chemistry approaches relevant to naphthaldehyde and related compound synthesis.

Green Chemistry ApproachExampleAdvantages
Solvent-Free SynthesisGrinding method for azo dye synthesis from β-naphthol. kashanu.ac.irReduced solvent waste, lower environmental impact, often faster reaction rates. sphinxsai.com
Liquid-Assisted GrindingSynthesis of Cu(II) and Co(II) complexes of a Schiff base. researchgate.netAccelerates reaction, aids in product crystallization. researchgate.net
PhotocatalysisCeSbW catalyst for C-N bond formation. rsc.orgUtilizes visible light, can be performed in water. rsc.org

Chemical Derivatization for Functional Material and Ligand Precursors

This compound and its analogues are valuable precursors for the synthesis of a wide range of functional materials and ligands, primarily through the formation of Schiff bases.

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are highly versatile ligands in coordination chemistry. researchgate.net The imine or azomethine group (C=N) in Schiff bases can effectively coordinate with a variety of metal ions. orientjchem.org

Derivatives of 2-hydroxy-1-naphthaldehyde have been used to synthesize numerous metal complexes. For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde can act as tetradentate N₂O₂ donor ligands. rsc.org These ligands have been used to prepare complexes with metals such as copper(II), zinc(II), cobalt(II), nickel(II), manganese(II), and iron(III). orientjchem.orgrsc.orgtandfonline.comresearchgate.net

These metal complexes exhibit a range of coordination geometries, including octahedral and distorted square-planar or tetrahedral structures. rsc.orgtandfonline.comrsc.org The specific geometry depends on the metal ion and the structure of the Schiff base ligand. The resulting metal complexes often possess interesting properties, making them candidates for applications in various fields.

The table below provides examples of chemical derivatization of naphthaldehyde derivatives.

Naphthaldehyde DerivativeReactantProductApplication/Significance
2-Hydroxy-1-naphthaldehydeSulfonamidesSchiff base-sulfonamide ligandsPrecursors for d-transition metal chelates. tandfonline.com
2-Hydroxy-1-naphthaldehyde1,2-bis(2'-aminophenoxy)-3-R-benzeneTetradentate Schiff base ligandsForm complexes with Cu(II) and Zn(II). rsc.org
2-Hydroxy-1-naphthaldehyde2-BiphenylamineSchiff base ligandForms isostructural Cu(II) and Co(II) complexes. rsc.org
2-Hydroxy-1-naphthaldehyde4-Bromo anilineSchiff base ligandPrecursor for Cu(II), Zn(II), and Co(II) complexes. orientjchem.org
2-Hydroxy-1-naphthaldehydeVarious amines with additional ligating centersSchiff base moleculesExhibit interesting lattice structures due to intermolecular interactions. ias.ac.in

Synthesis of Schiff Bases from Naphthaldehyde Scaffolds

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. The reaction involving 2-hydroxy-1-naphthaldehyde is a common and straightforward method for producing a diverse range of these compounds.

The general synthesis involves reacting 2-hydroxy-1-naphthaldehyde with a primary amine in a suitable solvent, typically an alcohol such as ethanol or methanol. sphinxsai.comproquest.com The mixture is often heated under reflux for several hours to drive the reaction to completion. sphinxsai.com In some procedures, a few drops of a concentrated acid, like H₂SO₄, are added to catalyze the reaction. sphinxsai.com

Various types of primary amines have been successfully condensed with 2-hydroxy-1-naphthaldehyde. These include simple amino acids like glycine, diamines such as 1,8-diaminonaphthalene, and more complex molecules like L-histidine and sulfamethazine. sphinxsai.comeresearchco.comresearchgate.net The resulting Schiff bases are often crystalline solids that can be purified by recrystallization from a suitable solvent like ethanol. proquest.com

Alternative and greener synthetic methodologies have also been developed. One such method employs ultrasound in an aqueous medium to facilitate the reaction between 2-hydroxy-1-naphthaldehyde and glycine, using potassium hydroxide (B78521) (KOH) as a base. eresearchco.com This sonication method offers advantages such as mild reaction conditions, reduced reaction times, and higher product yields. eresearchco.com Another approach is the mechanochemical method, where liquid-assisted grinding is used to synthesize Schiff bases and their corresponding metal complexes. rsc.org

Table 1: Synthesis of Schiff Bases from 2-Hydroxy-1-Naphthaldehyde This table is interactive. You can sort and filter the data.

Primary Amine Solvent Conditions Product Reference
Glycine Water / KOH Sonication, 30 min, Room Temp. Schiff base of glycine eresearchco.com
1,8-Diaminonaphthalene Ethanol Reflux, 3 hrs, H₂SO₄ catalyst Schiff base of 1,8-diaminonaphthalene sphinxsai.com
L-Histidine Not Specified Not Specified HNLH Schiff base researchgate.net
Sulfamethazine Not Specified Not Specified HNSM Schiff base researchgate.net
o-Phenylenediamine Ethanol Reflux, 3 hrs Schiff base of o-phenylenediamine proquest.com
2-Biphenylamine Methanol Solution-based or Liquid-assisted grinding 1-[(2-Biphenylamino)methylen]naphthalen-2(1H)-one rsc.org

Preparation of Barbituric Acid Derivatives and Related Heterocycles

Barbituric acid and its derivatives can be prepared from 2-hydroxy-1-naphthaldehyde via the Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene (B1212753) compound (in this case, barbituric acid or its analogues) with a carbonyl compound (the naphthaldehyde). jocpr.comrltsc.edu.in

The reaction is typically catalyzed by a weak base, but acid-catalyzed variations also exist. rltsc.edu.in A variety of synthetic protocols have been reported, ranging from conventional heating to more modern, environmentally friendly methods. For instance, the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde can be performed by refluxing with barbituric acid derivatives in ethanol. jocpr.com

"Green" chemistry approaches have gained prominence for this transformation. One highly efficient method involves the solvent-free Knoevenagel condensation of barbituric acid with various aromatic aldehydes, including naphthaldehyde, on a solid support like basic alumina (B75360) under microwave irradiation. sid.ir This technique drastically reduces reaction times to just a few minutes and results in excellent product yields with a simple work-up procedure. sid.ir Other modern catalytic systems include the use of Fe₂O₃ and Fe₂O₃/MFe₂O₄ (M = Cu, Ni) nanoparticles as efficient, heterogeneous catalysts under mild conditions, providing high yields of arylidene barbituric acid derivatives in short reaction times. inorgchemres.org The reaction can also proceed smoothly at room temperature in an aqueous medium without a catalyst, highlighting a simple and environmentally benign pathway. researchgate.net

In a related synthesis, 2-hydroxy-1-naphthaldehyde is first converted to naphthofuran-2-carbaldehyde, which then undergoes a base-catalyzed Knoevenagel condensation with barbituric acid in ethanol at 70°C to yield the corresponding condensation product. jocpr.com

Table 2: Knoevenagel Condensation of Aldehydes with Barbituric Acid Derivatives This table is interactive. You can sort and filter the data.

Aldehyde Active Methylene Compound Catalyst / Conditions Product Reference
Aromatic Aldehydes Barbituric Acid Basic Alumina / Microwave Irradiation (solvent-free) 5-Arylidenebarbituric acids sid.ir
Naphthofuran-2-carbaldehyde Barbituric Acid Base-catalyzed / Ethanol, 70°C Naphthofuran derivative of barbituric acid jocpr.com
Aromatic Aldehydes Barbituric Acid Fe₂O₃ or Fe₂O₃/MFe₂O₄ (M=Cu, Ni) NPs / Mild conditions Arylidene barbituric acid derivatives inorgchemres.org
Aromatic Aldehydes Barbituric Acid Acetic Acid / Ethanol, Room Temp. 5-Substituted derivatives rltsc.edu.in
Aromatic Aldehydes Barbituric Acid Aqueous medium, Room Temp., Catalyst-free 5-Arylidenebarbituric acids researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2,3-Dihydroxy-1-naphthaldehyde. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the two hydroxyl groups, with its broadness suggesting intermolecular or intramolecular hydrogen bonding. The presence of the aldehyde group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed around 1650-1700 cm⁻¹. For comparison, related naphthaldehyde derivatives show C=O stretches in this region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring are expected in the 1450-1600 cm⁻¹ range. researchgate.net Further fingerprinting of the molecule is provided by C-H in-plane and out-of-plane bending vibrations. researchgate.net

Raman spectroscopy provides complementary information. Due to the nonpolar nature of the naphthalene ring, the C=C stretching vibrations are expected to produce strong signals in the Raman spectrum. Analysis of related compounds like various naphthoquinones using Raman spectroscopy has proven effective in studying their structure and interactions. nih.gov

Table 1: Predicted Characteristic FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad) O-H Stretch Hydroxyl (-OH)
>3000 C-H Stretch Aromatic
1650-1700 (strong) C=O Stretch Aldehyde (-CHO)
1450-1600 C=C Stretch Aromatic (Naphthalene Ring)
1300-1400 O-H Bend Hydroxyl (-OH)
1100-1300 C-O Stretch Hydroxyl (-OH)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR and its variants like APT reveal the types of carbon atoms present.

The ¹H NMR spectrum of this compound would provide a clear map of its proton environments. The aldehyde proton (-CHO) is expected to appear as a distinct singlet far downfield, typically in the δ 9.5-10.8 ppm range, due to the deshielding effect of the carbonyl group. rsc.org The protons of the two hydroxyl groups (-OH) would also appear as singlets, with chemical shifts that can vary depending on solvent and concentration, but are often found in the downfield region as well; strong intramolecular hydrogen bonding can shift these signals significantly, as seen in a related compound where a hydroxyl proton appears as far downfield as δ 13.48 ppm. rsc.org

The five aromatic protons on the naphthalene ring system will appear in the typical aromatic region of δ 7.0-8.5 ppm. rsc.orgrsc.org Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would allow for the unambiguous assignment of each proton to its position on the ring, confirming the 1,2,3-substitution pattern. For instance, a proton adjacent to the aldehyde group would experience significant deshielding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO 9.5 - 10.8 Singlet
-OH Variable, downfield (e.g., 9.0-14.0) Singlet(s)
Aromatic H's 7.0 - 8.5 Doublets, Triplets
H-4 ~7.5 Singlet or narrow doublet

The ¹³C NMR spectrum reveals all eleven unique carbon atoms in the this compound structure. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately δ 190-200 ppm. rsc.org The carbons bearing the hydroxyl groups (C-2 and C-3) would be found around δ 150-165 ppm. rsc.org The remaining eight carbons of the naphthalene ring, including the quaternary carbons and the methine (CH) carbons, would resonate in the δ 110-140 ppm range. rsc.org

An Attached Proton Test (APT) experiment is invaluable for distinguishing between the different types of carbon atoms based on the number of attached protons. aiinmr.comnanalysis.com In a typical APT spectrum, quaternary (C) and methylene (B1212753) (CH₂) carbons produce signals with opposite phase to methyl (CH₃) and methine (CH) carbons. ceitec.cz For this compound, the APT spectrum would show the five methine (CH) carbons with positive phase, while the six quaternary carbons (C-1, C-2, C-3, and the three bridgehead/junction carbons) and the aldehyde carbonyl carbon would exhibit a negative phase. This allows for a clear and rapid differentiation of the carbon skeleton. tecmag.com

Table 3: Predicted ¹³C NMR and APT Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) APT Phase
C=O (Aldehyde) 190 - 200 Negative
C-2, C-3 (-OH) 150 - 165 Negative
C-1 ~112 Negative
C-4a, C-8a (bridgehead) 120 - 140 Negative

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The extended conjugated π-system of the naphthalene ring, combined with the aldehyde and hydroxyl substituents, gives rise to characteristic absorption bands. elte.hu The spectrum is expected to show intense absorptions in the ultraviolet region, typically between 220 and 400 nm.

These absorptions correspond primarily to π→π* transitions within the aromatic system. elte.hu The presence of the carbonyl group also introduces the possibility of a lower-energy, lower-intensity n→π* transition, which involves the promotion of a non-bonding electron from the oxygen to an anti-bonding π* orbital. elte.hu The exact wavelengths (λmax) and molar absorptivities (ε) of these transitions are sensitive to the solvent polarity and the specific substitution pattern on the naphthalene core. The hydroxyl groups, acting as auxochromes, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthaldehyde.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₈O₃), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass of approximately 188.0473 u. nih.gov Due to the stability of the aromatic system, this molecular ion peak is expected to be relatively intense. libretexts.org

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) as a CHO radical. libretexts.orgmiamioh.edu Other fragments could arise from the cleavage of the naphthalene ring system, although this typically requires higher energy.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Formula Identity
188 [C₁₁H₈O₃]⁺• Molecular Ion [M]⁺•
187 [C₁₁H₇O₃]⁺ [M-H]⁺
159 [C₁₀H₇O₃]⁺ [M-CHO]⁺
131 [C₉H₇O]⁺ [M-CHO-CO]⁺

X-ray Diffraction Studies for Solid-State Structures

An X-ray diffraction study would be expected to reveal a nearly planar conformation for the naphthalene ring system. bohrium.com The analysis would provide precise bond lengths and angles, confirming, for example, the C-O bond lengths of the hydroxyl groups (typically ~1.34-1.35 Å) and the C=O bond of the aldehyde. Furthermore, it would elucidate the crystal packing arrangement, showing how individual molecules interact in the crystal lattice. These interactions are likely to be dominated by intermolecular hydrogen bonding involving the hydroxyl and aldehyde groups, as well as π-π stacking interactions between the planar naphthalene rings of adjacent molecules, with typical centroid-to-centroid distances of around 3.8 Å.

Single-Crystal X-ray Diffraction for Molecular and Crystal Geometry

For instance, studies on Schiff base complexes derived from the closely related 2-hydroxy-1-naphthaldehyde (B42665) reveal crucial structural details. In one such case, the Schiff base ligand, 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one, was found to be non-planar, adopting a keto-amino tautomeric form. researchgate.net Its corresponding Copper(II) and Cobalt(II) complexes are isostructural, with the copper atom adopting an irregular square planar coordination geometry and the cobalt atom assuming an irregular tetrahedral geometry. researchgate.netrsc.org These complexes self-assemble into one-dimensional chains through weak C–H···O and C–H···C interactions. researchgate.netrsc.org

Analysis of a Germanium(IV) complex with 2,3-dihydroxynaphthalene (B165439) ligands, [Ge(C₁₀H₆O₂)₂(C₁₂H₈N₂)], shows the germanium center coordinated to two dihydroxynaphthalene ligands and one 1,10-phenanthroline (B135089) ligand. rsc.org The crystal structure is stabilized by various intermolecular forces, including π-stacking interactions between phenanthroline ligands and C–H···π interactions. rsc.org

The crystallographic data for a representative derivative provides a template for understanding the molecular geometry and crystal packing.

Interactive Table 1: Sample Crystallographic Data for a Germanium(IV) Complex with 2,3-Dihydroxynaphthalene Ligands rsc.org

ParameterValue
Chemical FormulaC₃₂H₂₀GeN₂O₄
Formula Weight569.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.8732(4)
b (Å)18.0673(8)
c (Å)14.1678(6)
α (°)90
β (°)108.019(2)
γ (°)90
Volume (ų)2399.9(2)
Z4
Calculated Density (g/cm³)1.575

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the bulk properties of a crystalline solid. It is primarily used to identify crystalline phases, determine the purity of a sample, and study polymorphism—the ability of a compound to exist in more than one crystal structure.

For derivatives of this compound, PXRD is instrumental in confirming the successful synthesis and crystallinity of new compounds. For example, in the mechanochemical synthesis of Cu(II) and Co(II) complexes from a Schiff base of 2-hydroxy-1-naphthaldehyde, PXRD patterns of the products confirmed their crystalline nature. researchgate.net Similarly, powder diffraction patterns have been used to establish isomorphism, confirming that different metal complexes have similar crystal structures. researchgate.net

The analysis of PXRD patterns involves comparing the experimental diffractogram with known patterns from databases or patterns simulated from single-crystal data. The positions (2θ angles) and intensities of the diffraction peaks are unique to a specific crystalline phase. In studies of Co(II) complexes with ligands derived from 2-hydroxy-1-naphthaldehyde oxime, the powder diffraction data was indexed to determine the unit cell parameters of the crystalline complexes. asianpubs.org Although a reference PXRD pattern for pure this compound is not detailed in the reviewed sources, the technique remains essential for quality control and structural verification of its many derivatives and complexes.

Thermal Analysis (Differential Thermal Analysis, Thermogravimetric Analysis) for Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass, while DTA detects the temperature difference between a sample and an inert reference, revealing transitions like melting, crystallization, and decomposition.

Studies on complexes derived from this compound and its analogs provide significant information on their thermal stability. For instance, the thermal behavior of germanium complexes with 2,3-dihydroxynaphthalene ligands was investigated under an argon atmosphere. rsc.org One derivative was found to start decomposing at approximately 200°C, whereas two other complexes exhibited remarkable thermal stability, remaining intact up to nearly 400-500°C. rsc.org The decomposition of one of these stable complexes was observed as a sharp endothermic event between 460°C and 525°C, corresponding to a significant mass loss. rsc.org

In the case of various metal complexes with Schiff base ligands, TGA often reveals a multi-step decomposition process. researchgate.net Typically, the initial mass loss at lower temperatures (e.g., 50–100°C) corresponds to the removal of hydrated or coordinated water molecules. researchgate.net At higher temperatures, the organic ligand itself decomposes. The kinetic parameters of these decomposition steps can also be determined from the thermal data. researchgate.net

Interactive Table 2: Thermal Decomposition Data for Germanium(IV)-2,3-dihydroxynaphthalene Complexes rsc.org

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Key Observation
Bis(2,3-dihydroxynaphthalene) Germanium Derivative (1)~200-Noticeable decomposition begins.
Complex with 2,2′-bipyridine (2)>400-Exhibits extremely high thermal stability.
Complex with 1,10-phenanthroline (3)~460500Sharp endothermic decomposition process.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Metal Centers in Complexes

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for probing the local geometric and electronic structure around a specific atom (the absorbing atom) within a molecule. It is particularly valuable for studying the coordination environment of metal centers in complexes, providing information that can be difficult to obtain by other methods, especially in non-crystalline samples. The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. The EXAFS region consists of oscillations that can be analyzed to determine the types, numbers, and distances of neighboring atoms in the immediate vicinity of the metal center.

XAFS studies have been applied to investigate the structure of metal complexes involving Schiff bases derived from naphthaldehydes. A study on a series of 3d transition metal complexes, including a Cu(II) complex with a bidentate Schiff base derived from 2-hydroxy-1-naphthaldehyde, utilized XAFS to probe structural distortions. researchgate.net Analysis of the EXAFS data revealed elongated metal-oxygen (Cu-O) bonds in the copper complex, indicating a distortion from a perfect octahedral geometry. researchgate.net This structural feature was further supported by the derivative XANES spectrum at the copper K-edge, which exhibited a splitting of the main absorption edge—a feature correlated with the elongated Cu-O bond length. researchgate.net Such detailed insights are crucial for understanding the reactivity and electronic properties of these metal complexes.

Computational Chemistry and Theoretical Investigations of Naphthaldehyde Systems

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is a key component of understanding the reactivity of 2,3-dihydroxy-1-naphthaldehyde. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they represent the molecule's electron-donating and electron-accepting capabilities, respectively. youtube.com For related naphthaldehyde systems, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring and hydroxyl groups, while the LUMO is concentrated on the electron-deficient aldehyde group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap generally indicates higher reactivity. For derivatives of 2-hydroxy-1-naphthaldehyde (B42665), these gaps have been computationally determined, providing insights into their electronic transitions and stability. tandfonline.com

Global reactivity descriptors, which are derived from HOMO and LUMO energies, offer further quantitative measures of a molecule's reactivity. tandfonline.comresearchgate.net These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). tandfonline.com

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). tandfonline.com

Electronegativity (χ): The tendency of the molecule to attract electrons. tandfonline.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. tandfonline.com

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. tandfonline.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. tandfonline.com

Calculated Global Reactivity Descriptors for a 2-Hydroxy-1-naphthaldehyde Derivative (eV)
DescriptorFormulaValue
EHOMO--6.45
ELUMO--2.63
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO3.82
Ionization Potential (I)-EHOMO6.45
Electron Affinity (A)-ELUMO2.63
Global Hardness (η)(I-A)/21.91
Chemical Potential (μ)-(I+A)/2-4.54
Global Electrophilicity (ω)μ²/2η5.40

Note: The data in this table is representative of a 2-hydroxy-1-naphthaldehyde derivative and is intended for illustrative purposes. tandfonline.comtandfonline.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within this compound. uni-muenchen.de This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which are known as hyperconjugative interactions. uni-muenchen.dersc.org These interactions play a significant role in stabilizing the molecule. researchgate.netacs.org

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also employed to predict the non-linear optical (NLO) properties of this compound and its derivatives. tandfonline.com These properties are of interest for applications in optoelectronics and photonics. The key NLO parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response. tandfonline.com

Molecules with significant intramolecular charge transfer (ICT), often arising from the presence of strong electron-donating and electron-withdrawing groups, tend to exhibit larger β values. nih.gov Theoretical calculations on related compounds have shown that the unique electronic structure of hydroxynaphthaldehydes can lead to substantial NLO properties, often superior to standard reference materials. tandfonline.com

Simulation of Spectroscopic Data (NMR, IR, UV-Vis) for Experimental Validation

A powerful application of computational chemistry is the simulation of spectroscopic data, which can be used to validate and interpret experimental results.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org These calculated shifts for both ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure. acs.org

IR: The simulation of infrared (IR) spectra allows for the assignment of vibrational frequencies to specific molecular motions. researchgate.net By calculating the vibrational modes and their corresponding intensities, researchers can gain a deeper understanding of the molecule's structure and bonding. researchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. rsc.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally. rsc.org These simulations can help to elucidate the nature of the electronic transitions, such as π → π* or n → π* transitions.

Investigation of Excited State Proton Transfer (ESPT) Mechanisms and Intramolecular Charge Transfer (ICT)

The presence of both hydroxyl (proton donor) and carbonyl (proton acceptor) groups in close proximity within this compound makes it a candidate for Excited State Intramolecular Proton Transfer (ESPT). acs.orgbohrium.com Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group can increase, facilitating the transfer of a proton. aip.org

Computational studies on similar molecules, such as 2-hydroxy-1-naphthaldehyde, have explored the potential energy surfaces of the ground and excited states to understand the mechanism of ESPT. researchgate.netacs.org These studies often reveal that the proton transfer is more favorable in the excited state due to a lower energy barrier compared to the ground state. bohrium.com This process can lead to the formation of a transient tautomer with distinct photophysical properties, such as a large Stokes-shifted fluorescence. bohrium.com

Intramolecular Charge Transfer (ICT) is also a key process in this molecule, driven by the electron-donating hydroxyl groups and the electron-withdrawing aldehyde group. nih.govxmu.edu.cn Upon excitation, there can be a significant redistribution of electron density from the hydroxyl-substituted part of the naphthalene ring to the aldehyde moiety. xmu.edu.cn Computational analyses, including the examination of molecular orbitals and charge distributions, can quantify the extent of this charge transfer. nih.gov

Computational Analysis of Noncovalent Interactions and Supramolecular Assembly Prediction

Beyond the single molecule, computational methods can be used to investigate the noncovalent interactions that govern how molecules of this compound interact with each other and with other molecules. csic.estandfonline.com These interactions, which include hydrogen bonding and π-π stacking, are crucial for understanding crystal packing and the formation of supramolecular assemblies. researchgate.net

Techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close contact corresponding to hydrogen bonds and other interactions can be identified. This analysis provides valuable insights into the forces that direct the self-assembly of the molecules in the solid state.

Supramolecular Chemistry and Molecular Recognition Based on Naphthaldehyde Scaffolds

Development of Fluorescent Chemosensors and Probes for Ion and Small Molecule Detection

The unique characteristics of the naphthaldehyde scaffold, especially 2,3-dihydroxy-1-naphthaldehyde, have been widely exploited to create fluorescent chemosensors for detecting various analytes, including metal ions, anions, and small neutral molecules. researchgate.net These sensors are engineered to show a change in their fluorescent properties, such as intensity or wavelength, when they bind to a specific target. mdpi.com

Scientists have developed a range of Schiff base derivatives from this compound that function as selective and sensitive fluorescent probes. bohrium.comuobaghdad.edu.iq For example, a sensor created by reacting this compound with furan-2-carbohydrazide (B108491) has shown notable selectivity for zinc ions (Zn²⁺). nih.govresearchgate.net The binding of Zn²⁺ to this sensor leads to a significant increase in its fluorescence, a mechanism known as chelation-enhanced fluorescence (CHEF). nih.govrsc.org This "turn-on" response allows for the sensitive detection of Zn²⁺. nih.gov

Another significant application is a fluorescent probe designed for aluminum ions (Al³⁺), based on a Schiff base of this compound. cdnsciencepub.comresearchgate.net This probe demonstrates high selectivity for Al³⁺ over other metal ions. The sensing mechanism is based on the inhibition of the excited-state intramolecular proton transfer (ESIPT) process upon coordination with Al³⁺, which results in a clear change in the fluorescence signal. cdnsciencepub.comcdnsciencepub.com

Furthermore, derivatives of this compound have been used to develop probes for anions and small molecules like H₂S. rsc.org By integrating specific recognition elements into the molecular design, sensors that can selectively bind to anions such as fluoride (B91410) (F⁻) or cyanide (CN⁻) have been created. These sensors often work through mechanisms like hydrogen bonding or nucleophilic addition, which alter the electronic structure of the fluorophore and cause a detectable change in fluorescence.

Mechanistic Studies of Sensing (e.g., Internal Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE))

The diverse fluorescent sensing abilities of this compound derivatives are due to various photophysical mechanisms that are activated upon binding with an analyte. A thorough understanding of these mechanisms is essential for designing new and improved chemosensors.

Excited-State Intramolecular Proton Transfer (ESIPT): The this compound structure is prone to ESIPT because of the nearby proton-donating hydroxyl group and a proton-accepting aldehyde group. consensus.appnih.gov In the excited state, a proton can move from the hydroxyl group to the aldehyde oxygen, creating a tautomeric form with a different fluorescence emission. nih.gov Analyte binding can either block or facilitate this process, causing a shift in the fluorescence spectrum. For instance, a metal ion coordinating to the hydroxyl groups can prevent proton transfer, leading to a blue shift in fluorescence. cdnsciencepub.com

Chelation-Enhanced Fluorescence (CHEF): Many sensors based on this compound operate through CHEF. rsc.orgresearchgate.net In the unbound state, the ligand's fluorescence is often weak due to non-radiative decay processes. When it chelates with a metal ion, the molecule becomes more rigid, which restricts the intramolecular rotations and vibrations that would otherwise quench the fluorescence. This results in a significant increase in the fluorescence quantum yield, providing a "turn-on" signal. rsc.org The Zn²⁺ sensor mentioned earlier is a prime example of the CHEF mechanism. researchgate.netCurrent time information in Bangalore, IN.

Photoinduced Electron Transfer (PET): In some sensor designs, a fluorophore is connected to a receptor that can donate or accept electrons. nih.govresearchgate.net Before the analyte is introduced, photoexcitation of the fluorophore can be followed by electron transfer, which quenches the fluorescence. When the analyte binds to the receptor, the receptor's energy levels are modified, which can stop the PET process and restore the fluorophore's fluorescence. nih.govresearchgate.net

Internal Charge Transfer (ICT): The binding of an analyte can alter the electronic properties of the naphthaldehyde system, leading to a change in the electron density distribution in the excited state, a phenomenon known as ICT. The ICT state often has a different emission wavelength compared to the locally excited state, resulting in a ratiometric or colorimetric response.

Aggregation-Induced Emission (AIE): While not as common for this particular scaffold, the AIE principle can be incorporated. In AIE-based sensors, the probe molecules are typically non-emissive when dissolved but become highly fluorescent when they aggregate. researchgate.net The binding of an analyte can trigger the aggregation of the probe molecules, resulting in a strong "turn-on" fluorescence signal. researchgate.net

MechanismDescriptionAnalyte Effect
ESIPT Proton transfer from the hydroxyl to the aldehyde group in the excited state. consensus.appnih.govAnalyte binding can inhibit or promote ESIPT, causing a shift in fluorescence. cdnsciencepub.com
CHEF Increased fluorescence upon chelation with a metal ion due to increased rigidity. rsc.orgresearchgate.net"Turn-on" fluorescence signal. nih.govCurrent time information in Bangalore, IN.
PET Quenching of fluorescence by electron transfer, which is inhibited by analyte binding. nih.govresearchgate.netRestoration of fluorescence. nih.govresearchgate.net
ICT Change in electron density distribution in the excited state upon analyte binding.Ratiometric or colorimetric response.
AIE Induction of fluorescence upon aggregation of probe molecules triggered by the analyte. researchgate.net"Turn-on" fluorescence signal. researchgate.net

Design and Formation of Ordered Supramolecular Assemblies (e.g., self-assembly, two-dimensional arrays)

The capacity of this compound and its derivatives to engage in directional non-covalent interactions makes them ideal for the bottom-up construction of ordered supramolecular assemblies. youtube.com These assemblies can vary from discrete molecular clusters to extended one-dimensional chains and two-dimensional (2D) networks. rsc.orgrsc.org

Self-assembly is a fundamental process in creating these structures. frontiersin.org By carefully designing the molecular components, it is possible to program the system to spontaneously organize into well-defined architectures. nih.govacs.org For example, Schiff base derivatives of this compound can self-assemble into complex patterns on solid surfaces. researchgate.net

The formation of 2D arrays on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) has been achieved. In these systems, the planar naphthalene (B1677914) core helps the molecules adsorb onto the surface, while the functional groups guide the intermolecular interactions, leading to the formation of ordered monolayers. The specific arrangement of the molecules within the 2D array can be adjusted by modifying the chemical structure of the building blocks.

Role of Intermolecular Interactions in Supramolecular Architectures (e.g., hydrogen bonding, π-π stacking, arene-perfluoroarene interactions)

The stability and structure of supramolecular assemblies formed by this compound derivatives are determined by a delicate balance of various intermolecular interactions. nih.gov

Hydrogen Bonding: The hydroxyl groups of the this compound moiety are excellent hydrogen bond donors, while the aldehyde oxygen and the nitrogen atom in Schiff base derivatives can act as hydrogen bond acceptors. rsc.org These interactions are highly directional and play a critical role in defining the connectivity and dimensionality of the resulting supramolecular structures. rsc.org For example, intermolecular O-H···O or O-H···N hydrogen bonds can lead to the formation of one-dimensional chains. nih.gov

Arene-Perfluoroarene Interactions: To achieve greater control over the self-assembly process, fluorinated aromatic rings have been incorporated into the molecular design. The interaction between an electron-rich aromatic ring (like naphthalene) and an electron-deficient perfluorinated aromatic ring is known as an arene-perfluoroarene interaction. This is a strong, non-covalent interaction that can be used to guide the formation of specific supramolecular architectures with high predictability. researchgate.net

By strategically combining these intermolecular forces, it is possible to create complex and functional supramolecular systems based on the this compound scaffold, with potential applications in materials science, catalysis, and nanotechnology.

Advanced Applications in Materials Science and Technology

Naphthaldehyde Derivatives in Optoelectronic Devices

Derivatives of naphthaldehyde, particularly those based on the naphthalimide structure, have garnered significant interest for their use in optoelectronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net These materials often serve as efficient emitters or as components of the emitting layer in OLEDs. tandfonline.commdpi.com The electroluminescent properties of these organic molecules are derived from the recombination of electrons and holes injected from the cathode and anode, respectively. tandfonline.com

Naphthalimide derivatives are attractive for these applications due to their high photoluminescence quantum yields, as well as their good optical, thermal, and chemical stability. tandfonline.com Researchers have successfully synthesized various naphthalimide-based compounds that act as green or blue emitters in OLEDs. tandfonline.commdpi.com For instance, a series of naphthalimide-based compounds (RB-08, RB-09, RB-10, and RB-11) containing carbazole (B46965) or arylcarbazole fragments as electron donors and the naphthalimide core as an electron acceptor have been developed. mdpi.com These materials exhibit high decomposition temperatures (306–366 °C) and high glass transition temperatures (133–179 °C), which are desirable characteristics for device stability. mdpi.com

One such device, incorporating the RB-11 emitter, demonstrated superior performance as a green OLED, achieving a maximum power efficacy of 7.7 lm/W, a current efficacy of 7.9 cd/A, and an external quantum efficiency of 3.3%. mdpi.com The emission peaked at 520 nm, producing a stable green light. mdpi.com Similarly, another naphthalimide derivative, NPOX (4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide), has been used to create an OLED with blue light emission peaking at approximately 465 nm. tandfonline.com The development of efficient blue-emitting materials is particularly crucial for full-color displays. researchgate.net

The performance of these naphthaldehyde-derived materials in OLEDs is summarized in the table below.

Emitter CompoundEmission ColorMax. Power Efficacy (lm/W)Max. Current Efficacy (cd/A)Max. External Quantum Efficiency (%)Peak Emission (nm)
RB-11 Green7.77.93.3520
NPOX BlueNot ReportedNot ReportedNot Reported465

Table 1: Performance of Naphthaldehyde Derivative-Based OLEDs. Data sourced from tandfonline.commdpi.com

Role in the Synthesis and Application of Organic Dyes and Pigments

The chromophoric naphthalene (B1677914) unit in 2,3-dihydroxy-1-naphthaldehyde and its isomers serves as a fundamental building block for a variety of organic dyes and pigments. The reactivity of the aldehyde and hydroxyl groups allows for the synthesis of larger, more complex conjugated systems with tailored optical properties.

A notable example involves the synthesis of "peri-naphthindigo" (PNI) and its derivatives from 8-nitro-1-naphthaldehyde. acs.org The parent PNI molecule is a green chromophore with an intense absorption maximum at 647 nm. acs.org However, its flat structure leads to poor solubility. To address this, derivatives with peripheral substitutions, such as the tetrakis-tert-butyl derivative, have been prepared to enhance solubility while maintaining the core electronic properties. acs.org The synthesis of these dyes often involves classic organic reactions like the Baeyer-Drewson indigo (B80030) synthesis, which has been modified to improve yields for naphthaldehyde-based precursors. acs.org

Furthermore, naphthaldehyde derivatives are precursors to complex dyes like naphthalocyanines, which are analogues of phthalocyanines. nih.gov These dyes are known for their strong absorption in the near-infrared (NIR) region, making them valuable for applications in materials science. nih.gov For example, a Zn(II)-1,6-methano researchgate.netannulenecyanine, a naphthalocyanine-like dye, was synthesized from building blocks derived from naphthaldehyde precursors and exhibits a strong, red-shifted absorption band at 800 nm and high solubility in common organic solvents. nih.gov

The synthesis of 2,2'-dihydroxy-1,1'-naphthalazine, from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with hydrazine (B178648) hydrate, results in a compound that exhibits aggregation-induced emission (AIE). researchgate.net This phenomenon, where the material is non-emissive in solution but becomes highly fluorescent in an aggregated or solid state, is of great interest for applications in optoelectronics and sensing. researchgate.net

Dye/Pigment ClassPrecursor ExampleKey Synthetic ReactionResulting Dye Properties
Peri-naphthindigo (PNI) 8-Nitro-1-naphthaldehydeBaeyer-Drewson type reactionGreen chromophore (λmax ≈ 647 nm), low solubility
Naphthalocyanine-like Naphthaldehyde-derived building blocksCyclotetramerizationStrong near-infrared absorption (λmax ≈ 800 nm), good solubility
Naphthalazine 2-Hydroxy-1-naphthaldehydeCondensation with hydrazineAggregation-induced emission (AIE) properties

Table 2: Synthesis of Organic Dyes from Naphthaldehyde Derivatives. Data sourced from acs.orgnih.govresearchgate.net

Integration into Polymeric Materials for Functional Applications

The aldehyde functionality of this compound and its isomers allows for their incorporation into various polymer structures, imparting specific functions to the resulting materials. This can be achieved either by polymerizing naphthaldehyde-containing monomers or by grafting these molecules onto existing polymer backbones.

One approach involves the synthesis of polyazomethines, which are polymers containing an azomethine (–C=N–) linkage. These can be prepared through the condensation reaction of aldehydes, like 2-hydroxy-1-naphthaldehyde, with amine-containing compounds. researchgate.net Polyazomethines are noted for their potential use in optoelectronic devices such as photovoltaic and electroluminescent devices. nih.gov The resulting polymers are often amorphous and possess band gap energies suitable for semiconducting applications. researchgate.net

Another strategy is the post-polymerization modification of a reactive polymer scaffold. For example, poly(acryloyl hydrazide) has been used as a versatile platform that can react with various aldehydes, including 2-naphthaldehyde, to create a library of functional polymers. rsc.org This method allows for the introduction of the aromatic naphthalene side-chains, and the efficiency of this hydrazide-aldehyde coupling can be controlled by adjusting reaction conditions. rsc.org

Naphthalene-containing polymers have also been synthesized using hydroxyl-functionalized naphthalene dimers as building blocks. google.com These polymers can exhibit high glass transition temperatures (Tg between 50°C and 200°C) and degradation temperatures (between 150°C and 500°C), indicating good thermal stability. google.com The incorporation of the rigid naphthalene structure can significantly influence the thermal and mechanical properties of the final polymer.

Polymer TypeSynthesis MethodNaphthaldehyde Derivative UsedKey Properties/Applications
Polyazomethines Oxidative polycondensation2-Hydroxy-1-naphthaldehydeAmorphous nature, semiconducting properties, potential for optoelectronics. researchgate.netnih.gov
Functionalized Poly(acryloyl hydrazide) Post-polymerization modification2-NaphthaldehydeVersatile synthesis of polymers with aromatic side-chains. rsc.org
Naphthalene-containing polymers Polymerization of naphthalene dimersHydroxyl-functionalized naphthalene precursorsHigh glass transition and degradation temperatures. google.com

Table 3: Integration of Naphthaldehyde Derivatives into Polymeric Materials. Data sourced from researchgate.netnih.govrsc.orggoogle.com

Functionalization of Nanomaterials (e.g., Titanium Dioxide Surface Modification)

The chelating ability of the adjacent dihydroxy groups in this compound makes it an excellent candidate for the surface modification of metal oxide nanomaterials, such as titanium dioxide (TiO₂). This functionalization can alter the electronic and optical properties of the nanomaterial, extending its light absorption into the visible region and enhancing its performance in applications like photocatalysis.

When 2,3-dihydroxynaphthalene (B165439) is used to modify the surface of TiO₂, new absorption bands appear in the visible light region (400-700 nm). This red shift is attributed to the formation of surface complexes and a ligand-to-metal charge transfer (LMCT) mechanism between the dihydroxynaphthalene and the surface titanium atoms. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis confirms the formation of Ti-O-C bonds, indicating a chemical modification of the TiO₂ surface rather than simple physical adsorption.

NanomaterialModifying AgentKey FindingResulting Property
Titanium Dioxide (TiO₂) ** 2,3-DihydroxynaphthaleneFormation of Ti-O-C bonds on the surface. Extended light absorption into the visible region (400-700 nm) via Ligand-to-Metal Charge Transfer (LMCT). researchgate.net
Titanium Dioxide (TiO₂) **2,3-DihydroxynaphthaleneCreation of a surface-modified composite material.Enhanced and stable photocatalytic activity under visible light. researchgate.net

Table 4: Functionalization of Titanium Dioxide with Dihydroxynaphthalene. Data sourced from researchgate.net

Mechanistic Investigations of Biological Interactions in Vitro Research

Molecular Mechanisms of Enzyme Inhibition (e.g., Lactate (B86563) Dehydrogenase)

Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic metabolic pathway, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. wikipedia.orgnih.gov This process is vital for cellular energy production, particularly in environments with limited oxygen. wikipedia.org The enzyme is a tetramer composed of M and H subunits, which can combine to form five different isoenzymes (LDH-1 to LDH-5), each with a characteristic tissue distribution. wikipedia.orgmedlineplus.gov For instance, LDH-1 is predominantly found in the heart and red blood cells, while LDH-5 is mainly located in the liver and skeletal muscle. medlineplus.gov

In the context of cancer, tumor cells often exhibit high rates of glycolysis followed by lactic acid fermentation, a phenomenon known as the Warburg effect. This metabolic reprogramming makes cancer cells highly dependent on LDH for energy production and for maintaining the tumor microenvironment. researchgate.net Consequently, the inhibition of LDH has emerged as a promising strategy in oncology to disrupt cancer cell metabolism, potentially leading to apoptosis or programmed cell death. researchgate.netclinisciences.com

Further research is required to determine if and how 2,3-Dihydroxy-1-naphthaldehyde interacts with and inhibits lactate dehydrogenase. Such studies would typically involve enzyme kinetics assays to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). Structural biology techniques, such as X-ray crystallography or NMR spectroscopy, could further elucidate the precise binding mode of the compound to the enzyme.

Interactions with Cellular Receptors and Modulation of Intracellular Signaling Pathways

The biological effects of a compound are often mediated through its interaction with specific cellular receptors and the subsequent modulation of intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes such as proliferation, survival, and apoptosis. evitachem.com Key signaling pathways frequently implicated in disease, particularly cancer, include the PI3K/Akt, MAPK, and JAK/STAT pathways. evitachem.com

Currently, there is a lack of direct scientific evidence from the reviewed literature specifically investigating the interactions of this compound with cellular receptors and its impact on intracellular signaling pathways. However, studies on structurally related compounds provide some insights into potential mechanisms. For example, flavonoids, which share phenolic structural motifs with this compound, have been shown to modulate cell survival signaling through their interaction with the PI3K/Akt and MAPK pathways. nih.gov

The PI3K/Akt pathway is a crucial pro-survival signaling system, and its inhibition can lead to the induction of apoptosis. nih.gov The MAPK signaling cascade, which includes ERK, JNK, and p38 MAPKs, is involved in regulating a wide range of cellular responses, including proliferation, differentiation, and cell death. nih.govnih.gov For instance, the flavonoid pinocembrin (B1678385) has been reported to depress the activation of SAPK/JNK and p38 MAPK pathways. nih.gov

Furthermore, some signaling pathways can have dual roles in modulating cell survival and death. For example, the β2-adrenergic receptor can elicit both apoptotic and survival signals in cardiac myocytes, with the survival effect being mediated by the G(i)-G(beta gamma)-PI3K-Akt pathway. nih.govnih.govduke.eduduke.edu

Given the absence of direct research, the potential effects of this compound on these and other signaling pathways remain speculative. Future research, employing techniques such as western blotting, reporter gene assays, and kinase activity assays, would be necessary to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Molecular Basis of Antioxidant Action (e.g., Free Radical Scavenging Mechanisms)

Antioxidants play a crucial role in protecting biological systems from the detrimental effects of free radicals and other reactive oxygen species (ROS). nih.gov An imbalance between the production of ROS and the body's antioxidant defense mechanisms can lead to oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov The antioxidant activity of a compound is often attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. ui.ac.id

The chemical structure of this compound, particularly the presence of ortho-dihydroxyl groups on the naphthalene (B1677914) ring, suggests a strong potential for antioxidant activity. It is well-established that the ortho-dihydroxyl groups on the benzene (B151609) ring of flavonoids are critical for their antioxidant and free radical scavenging properties. researchgate.net This structural feature facilitates the donation of a hydrogen atom and the stabilization of the resulting radical through resonance.

The free radical scavenging activity of antioxidants is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ui.ac.idmdpi.com In this assay, the antioxidant compound reduces the stable DPPH radical to the non-radical form, DPPH-H, which is accompanied by a color change that can be measured spectrophotometrically. mdpi.com While specific studies on the DPPH radical scavenging activity of this compound are not detailed in the reviewed literature, related compounds have been investigated. For example, the radical-scavenging mechanism of 2-O-α-d-glucopyranosyl-l-ascorbic acid has been shown to involve the formation of an adduct with the DPPH radical. nih.gov

The proposed mechanism of free radical scavenging by this compound would likely involve the hydrogen atoms from its two hydroxyl groups. The process can be described by the following steps:

Hydrogen Atom Transfer (HAT): A free radical (R•) abstracts a hydrogen atom from one of the hydroxyl groups (Ar-OH) of this compound, forming a stable molecule (RH) and a phenoxyl radical (Ar-O•).

Radical Stabilization: The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring system. The presence of the second hydroxyl group further enhances this stabilization through intramolecular hydrogen bonding.

The table below summarizes the key aspects of the proposed antioxidant mechanism of this compound.

Mechanistic AspectDescription
Key Structural Feature Ortho-dihydroxyl groups on the naphthalene ring.
Primary Mechanism Hydrogen Atom Transfer (HAT) to free radicals.
Intermediate Resonance-stabilized phenoxyl radical.
Common Assay DPPH Radical Scavenging Assay.

Further experimental verification using techniques like electron spin resonance (ESR) spectroscopy would be beneficial to confirm the free radical scavenging mechanism and to identify the specific radical species that this compound can neutralize.

Proposed Molecular Mechanisms of Antimicrobial Activity in Cellular Systems

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Natural and synthetic compounds with antimicrobial properties are of significant interest. While direct studies on the antimicrobial mechanism of this compound are limited, research on its derivatives and related structures provides valuable insights into its potential modes of action.

A study on oligo-2-hydroxy-1-naphthaldehyde, a polymer of the parent compound, demonstrated antimicrobial activity against a range of bacteria and yeasts. nih.gov This suggests that the monomeric unit, this compound, likely possesses intrinsic antimicrobial properties. Additionally, Schiff bases derived from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with various amino acids have also been shown to exhibit in vitro antibacterial and antifungal activities. nih.gov

Based on the mechanisms of other antimicrobial aldehydes and phenolic compounds, several potential molecular mechanisms for the antimicrobial activity of this compound can be proposed:

Cell Membrane Disruption: The hydrophobic nature of the naphthalene ring may allow the compound to partition into the lipid bilayer of microbial cell membranes. This could disrupt the membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell death. nih.gov The aldehyde group could also potentially interact with membrane proteins.

Inhibition of Enzyme Activity: The aldehyde and hydroxyl groups of this compound can potentially interact with and inhibit essential microbial enzymes. Aldehydes are known to react with sulfhydryl and amino groups of proteins, which could lead to the inactivation of enzymes involved in crucial metabolic pathways.

Interaction with DNA: Some antimicrobial compounds can bind to microbial DNA, interfering with replication and transcription processes, thereby inhibiting cell growth and division.

The table below outlines the antimicrobial spectrum of oligo-2-hydroxy-1-naphthaldehyde, providing an indication of the potential targets for the monomer.

Microorganism TypeSusceptibility to Oligo-2-hydroxy-1-naphthaldehyde
Gram-positive Bacteria Susceptible
Gram-negative Bacteria Susceptible
Yeasts Susceptible
Filamentous Fungi Not Affected

Data based on findings for oligo-2-hydroxy-1-naphthaldehyde. nih.gov

Further investigations are necessary to elucidate the precise molecular mechanisms of antimicrobial action for this compound. This would involve studies on its effects on microbial cell morphology, membrane potential, enzyme activity, and nucleic acid synthesis.

Investigations into Anticancer Mechanisms in Cellular Models (e.g., Apoptosis Induction Pathways, Modulation of Cell Survival and Proliferation Signaling)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. ui.ac.id Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. aacrjournals.org Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process. aacrjournals.org

While direct studies on the anticancer mechanisms of this compound are not extensively documented in the reviewed literature, research on structurally similar naphthaldehyde derivatives provides compelling evidence for their potential as apoptosis-inducing agents. A synthetic naphthylchalcone derived from 1-naphthaldehyde (B104281) has been shown to induce apoptosis in acute leukemia cell lines. researchgate.net The proposed mechanism involves both the intrinsic and extrinsic pathways. researchgate.net

Key Apoptotic Events Induced by a Naphthylchalcone Derived from 1-Naphthaldehyde: researchgate.net

Intrinsic Pathway:

Decrease in mitochondrial membrane potential.

Increased expression of the pro-apoptotic protein Bax.

Decreased expression of the anti-apoptotic protein Bcl-2.

Inversion of the Bcl-2/Bax ratio.

Extrinsic Pathway:

Increased expression of the Fas receptor (FasR) in Jurkat cells.

Common Pathway:

Increased expression of the effector caspase-3.

Cleavage of PARP-1.

Decreased expression of the inhibitor of apoptosis protein (IAP) survivin.

Furthermore, a study on 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC), another naphthaldehyde derivative, demonstrated its ability to induce apoptosis in epithelial cancer cells through the activation of tumor necrosis factor-α (TNF-α), its receptor (TNFR1), and the associated death domain (TRADD), which are key components of the extrinsic pathway. aacrjournals.org HDNC was also found to inhibit the pro-survival Akt and ERK signaling pathways and suppress the activation of the transcription factor NF-κB. aacrjournals.org The inhibition of NF-κB is a significant anticancer mechanism, as NF-κB promotes the expression of genes involved in cell survival and proliferation. embopress.org

The table below summarizes the effects of the 1-naphthaldehyde-derived chalcone (B49325) on key apoptotic proteins in leukemia cell lines.

Apoptotic ProteinEffect ObservedPathway Implicated
Bax Increased expressionIntrinsic
Bcl-2 Decreased expressionIntrinsic
FasR Increased expression (in Jurkat cells)Extrinsic
Caspase-3 Increased expressionCommon
Survivin Decreased expressionCommon

Data based on findings for a synthetic naphthylchalcone derived from 1-naphthaldehyde. researchgate.net

Given these findings, it is plausible that this compound may exert anticancer effects through similar mechanisms, including the induction of apoptosis via both intrinsic and extrinsic pathways and the modulation of key cell survival signaling pathways. The presence of the dihydroxy substitution on the naphthalene ring could potentially enhance these activities. However, dedicated studies on this compound are essential to confirm these hypotheses and to fully characterize its anticancer potential.

Advanced Analytical Methodologies for Naphthaldehyde Derivatives

Spectrophotometric and Fluorometric Detection Methods and Their Analytical Figures of Merit

Spectrophotometry and fluorometry are powerful analytical techniques that rely on the interaction of light with matter. 2,3-Dihydroxy-1-naphthaldehyde and its derivatives are extensively used as chromogenic and fluorogenic reagents due to their ability to form colored and fluorescent complexes with various ions and molecules.

The chelating properties of this compound, stemming from its ortho-hydroxyaldehyde functionality, enable the formation of stable and often intensely colored complexes with metal ions. This has been exploited for the spectrophotometric determination of metals such as iron (III). The reaction with Fe(III) forms a 1:3 complex that can be selectively extracted and quantified, with a detection limit as low as 0.1 ppm in environmental samples. Derivatives of this compound, such as 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone, have been developed for the spectrophotometric determination of lanthanum(III) and yttrium(III). scholarsresearchlibrary.com These methods are characterized by high molar absorptivity and sensitivity, allowing for the analysis of trace amounts of these metals. scholarsresearchlibrary.com

In fluorometry, the focus is on molecules that emit light after being excited by light of a specific wavelength. While this compound itself may exhibit some fluorescence, its derivatives, particularly Schiff bases, are often designed as "turn-on" or "turn-off" fluorescent sensors. For instance, Schiff base derivatives of 2-hydroxy naphthaldehyde have been synthesized to act as chemosensors for toxic species like hydrogen sulfide (B99878) (H2S). rsc.orgrsc.org The interaction with the analyte triggers a change in the electronic properties of the fluorophore, leading to a significant change in fluorescence intensity, which can be visually detected or measured with a spectrofluorometer. rsc.orgrsc.org Another example is the use of 2-hydroxy-1-naphthaldehyde (B42665) azine as a fluorescent chemosensor for the sequential detection of Cu2+ and biological thiols. mdpi.com

The analytical performance of these methods is evaluated based on several key parameters known as analytical figures of merit. These include:

Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. Higher values indicate greater sensitivity.

Detection Limit (LOD): The lowest concentration of an analyte that can be reliably detected.

Quantification Limit (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Linear Range: The concentration range over which the analytical signal is directly proportional to the analyte concentration (obeys Beer's Law in spectrophotometry).

Selectivity: The ability of the method to determine the analyte in the presence of other components in the sample matrix.

The table below summarizes the analytical figures of merit for the spectrophotometric and fluorometric determination of various analytes using this compound and its derivatives.

AnalyteReagent/Methodλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear Range (µg/mL)Detection LimitReference
Iron(III)This compound---0.1 ppm
Iron(III)2-hydroxy-1-naphthaldehyde oxime5806.4 x 10³up to 8 ppm- rsc.org
Lanthanum(III)2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone4152.38 x 10⁴0.277-8.3340.035 µg/mL
Yttrium(III)2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone4106.76 x 10⁴0.044-2.222- scholarsresearchlibrary.com
Indium(III)2-Hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone450-0.057-2.869- derpharmachemica.com
Hydrazine (B178648)2-hydroxy-1-naphthaldehyde4122.7 x 10⁴0.035-0.7-
Biothiols (Hcy, Cys, GSH)2-hydroxy-1-naphthaldehyde azine (HNA)-Cu²⁺ ensemble---0.8-1.5 µM mdpi.com

Electrochemical Analysis of Redox Behavior and Sensing Capabilities

Electrochemical methods offer a powerful platform for the analysis of electroactive species. The redox properties of this compound and its derivatives, particularly Schiff base complexes, make them suitable for the development of electrochemical sensors. These sensors can be used for the determination of a variety of analytes, including metal ions and organic molecules.

The electrochemical behavior of these compounds is typically investigated using techniques such as cyclic voltammetry (CV), which provides information about the redox potentials and the reversibility of the electron transfer processes. For example, a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and its manganese(III) complex have been studied using CV. researchgate.net The study revealed a quasi-reversible, one-electron transfer process for the Mn(III)/Mn(II) redox couple, indicating its potential for use in electrochemical sensing. researchgate.net

The development of electrochemical sensors often involves the modification of an electrode surface with a material that enhances the sensitivity and selectivity towards the target analyte. Schiff base complexes of this compound can be immobilized on electrode surfaces, such as glassy carbon electrodes, to create these modified sensors. nih.gov The presence of the complex on the electrode surface can catalyze the electrochemical reaction of the analyte, leading to an enhanced analytical signal.

The sensing capabilities of these electrochemical sensors are evaluated based on parameters such as:

Detection Limit: The lowest concentration of the analyte that can be detected.

Sensitivity: The change in the analytical signal per unit change in the analyte concentration.

Linear Range: The concentration range over which the sensor response is linear.

Selectivity: The ability of the sensor to respond to the target analyte in the presence of interfering species.

The table below presents some examples of electrochemical sensors based on derivatives of this compound and their analytical performance.

AnalyteElectrode ModifierTechniqueLinear RangeDetection LimitReference
Butylated Hydroxyanisole (BHA)[Co(HL)₂Cl₂] nano-complex (HL = N-(2-hydroxy-1-naphthylidene)-2-methyl aniline)DPV0.08–400.0 µM0.02 µM nih.gov
Dihydroxybenzene Isomers (HQ, CC, RS)1-hexylpyridinium hexafluorophosphate (B91526) (IL) on Pencil Graphite (B72142) Electrode (PGE)DPV-4.56-19.6 µmol L⁻¹ peacta.org
PeroxynitritePoly(2,6-dihydroxynaphthalene) film on Screen Printed Carbon ElectrodeAmperometry0.25–2.5 µM0.01 µM mdpi.com

Chromatographic and Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in complex mixtures, as well as for the assessment of the purity of chemical compounds. High-performance liquid chromatography (HPLC) is a particularly versatile and widely used technique for the analysis of naphthaldehyde derivatives.

This compound can be used as a derivatizing agent to facilitate the chromatographic analysis of certain compounds. For instance, it reacts with primary amines to form Schiff bases, which can then be separated and detected by HPLC. yakhak.org This approach has been successfully applied to the enantiomeric separation of chiral amines using chiral stationary phases (CSPs). yakhak.orgresearchgate.netresearchgate.net The choice of the naphthaldehyde derivatizing agent and the type of CSP have been shown to significantly influence the enantioselectivity and resolution of the separation. yakhak.orgresearchgate.net

Furthermore, 2-hydroxy-1-naphthaldehyde has been employed as a pre-column derivatizing reagent for the determination of hydrazine in human plasma by HPLC. nih.gov The resulting derivative is extracted and chromatographed on a reversed-phase column, allowing for sensitive and selective quantification. nih.gov The purity of 2,3-dihydroxynaphthalene (B165439), a related compound, is often assessed by HPLC, with assays typically requiring a purity of ≥98.0%. sigmaaldrich.comsigmaaldrich.com

Key parameters in chromatographic separations include:

Stationary Phase: The material packed in the column that interacts with the analytes. Common choices for naphthaldehyde derivatives include C18 and chiral stationary phases.

Mobile Phase: The solvent that carries the analytes through the column. The composition of the mobile phase is optimized to achieve the desired separation.

Detection Method: The technique used to detect the analytes as they elute from the column. UV-Vis and fluorescence detectors are commonly used for naphthaldehyde derivatives.

The following table provides examples of chromatographic applications involving this compound and related compounds.

Analyte(s)Derivatizing AgentColumnMobile PhaseDetectionApplicationReference
Chiral Amines2-hydroxynaphthaldimineAmylose and cellulose-derived CSPsNormal Phase-Enantiomeric separation yakhak.orgresearchgate.net
Putrescine, Cadaverine2-hydroxynaphthaldehydeNova Pak C-18MethanolSpectrofluorimetric (Ex: 315 nm, Em: 450 nm)HPLC separation jcsp.org.pk
Hydralazine2-hydroxy-1-naphthaldehydeODS-2Acetonitrile-aqueous triethylamine (B128534) phosphate (B84403) buffer (80:20, v/v), pH 3-Determination in human plasma nih.gov
Hydrazine2-hydroxy-1-naphthaldehyde--HPLCDetermination of hydrazine researchgate.net

Novel Extraction and Preconcentration Techniques for Trace Analysis

The determination of trace and ultra-trace amounts of analytes often requires a preconcentration step to bring the analyte concentration to a level that can be measured by instrumental techniques. Various extraction and preconcentration methods can be employed for the analysis of samples containing this compound or for its use as a reagent in such procedures.

Liquid-liquid extraction is a classic technique that has been used for the selective extraction of the Fe(III) complex of this compound. In this method, the metal complex is formed in the aqueous phase and then extracted into an immiscible organic solvent, thereby concentrating the analyte and separating it from interfering species. Similarly, an extraction-spectrophotometric method for the determination of hydrazine involves the formation of a derivative with 2-hydroxy-1-naphthaldehyde, followed by extraction into chloroform (B151607).

Solid-phase extraction (SPE) is a more modern and efficient preconcentration technique that has gained widespread use. chem-soc.siekb.eg In SPE, the analyte is retained on a solid sorbent material packed in a cartridge. After washing away interfering components, the analyte is eluted with a small volume of a suitable solvent. While specific applications of SPE for this compound are not extensively detailed in the provided context, the principles of SPE are broadly applicable. For instance, a chelating resin impregnated with a ligand similar in function to this compound could be used to preconcentrate metal ions from aqueous solutions.

Other novel preconcentration techniques include:

Cloud Point Extraction (CPE): This method utilizes the property of non-ionic surfactants to form a cloudy phase at a certain temperature (the cloud point). The analyte, often as a complex with a suitable ligand, is trapped in the small volume of the surfactant-rich phase, achieving high preconcentration factors. chem-soc.sideu.edu.tr

Microextraction Techniques: These are miniaturized versions of liquid-phase or solid-phase extraction that use very small amounts of solvents or sorbents. They are environmentally friendly and can provide very high enrichment factors.

The choice of the extraction and preconcentration technique depends on the nature of the analyte and the sample matrix, as well as the required detection limits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.